Terlipressinacetat

Übersicht

Beschreibung

Terlipressin (acetate) is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome . Terlipressin is a prodrug of lypressin, or lysine vasopressin, and has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin .

Wissenschaftliche Forschungsanwendungen

Terlipressin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

5. Wirkmechanismus

Terlipressin entfaltet seine Wirkungen, indem es als Vasopressin-Rezeptor-Agonist wirkt. Es hat eine hohe Affinität zum V1-Rezeptor, der hauptsächlich auf glatten Gefäßmuskelzellen lokalisiert ist. Nach Bindung an den V1-Rezeptor induziert Terlipressin eine Vasokonstriktion, was zu einem erhöhten Blutdruck und einer verringerten Durchblutung des Splanchnikuskreislaufs führt . Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie hepatorenalem Syndrom und Varizenblutungen, bei denen eine Vasokonstriktion zur Stabilisierung der Blutgefäße und zur Verbesserung der Organfunktion beiträgt .

Wirkmechanismus

Target of Action

Terlipressin acetate is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It primarily targets the vasopressin V1 receptors , which are located on the smooth muscles of the arterial vasculature in the splanchnic region . These receptors play a crucial role in maintaining vascular tone and regulating blood pressure .

Mode of Action

Terlipressin acetate acts as a prodrug for lypressin (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent . It works by causing vasoconstriction in shock and other conditions associated with vasodilation . Terlipressin has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This interaction with its targets leads to a reduction in portal pressure .

Biochemical Pathways

Terlipressin acetate affects the vasopressin pathways. It is converted via enzymatic cleavage to lysine-vasopressin, the active form . This active vasopressin selectively causes splanchnic and extrarenal vasoconstriction by stimulating V1 receptors on vascular smooth muscle, thereby reducing splanchnic blood flow and portal pressure .

Pharmacokinetics

The pharmacokinetics of terlipressin acetate involves its conversion to the active metabolite, lysine-vasopressin . The estimated clearances for terlipressin and lysine-vasopressin are 27.4 L/h and 318 L/h, respectively, for a typical patient with a body weight of 86 kg . Body weight was identified as the only covariate for the clearance of terlipressin . Simulation suggested that body weight had no clinically meaningful effects on the exposure of lysine-vasopressin through terlipressin . Therefore, no weight-based dose is needed for terlipressin to treat hepatorenal syndrome (HRS) patients .

Result of Action

The primary result of terlipressin acetate’s action is the improvement of kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function . It is also used to treat bleeding caused by esophageal varices . Terlipressin is effective in controlling acute variceal bleeding with a mortality benefit . It is also an effective drug for hepatorenal syndrome (HRS) reversal in cirrhosis and acute-on-chronic liver failure (ACLF) patients .

Action Environment

The action of terlipressin acetate can be influenced by various environmental factors. For instance, patients with a serum creatinine > 5 mg/dL are unlikely to experience benefit from terlipressin . Moreover, the clearance of terlipressin in HRS-1 patients increased with body weight, while body weight had no effect on the clearance of lysine-vasopressin . Therefore, patient-specific factors such as kidney function and body weight can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Terlipressin may cause serious or fatal respiratory failure . It may also cause serious side effects such as blue-colored appearance in your skin, lips, fingers, or toes; a light-headed feeling, like you might pass out; chest pain or pressure; fever or chills, feeling cold; pain in your arms or legs; numbness or tingling in your hands or feet; bloody or tarry stools; weight gain, or swelling in your arms or legs; or hypoxia symptoms .

Biochemische Analyse

Biochemical Properties

Terlipressin acetate interacts with various enzymes and proteins in the body. It is a prodrug of lypressin, which means it is metabolized in the body to produce lypressin, the active form . This metabolic process involves the cleavage of the N-terminal glycyl residues of terlipressin by various tissue peptidases . The active form, lypressin, then interacts with vasopressin receptors, specifically the V1 receptor, causing vasoconstriction .

Cellular Effects

Terlipressin acetate has significant effects on various types of cells and cellular processes. It influences cell function primarily through its vasoconstrictive properties . By binding to vasopressin receptors on vascular smooth muscle cells, it causes these cells to contract, leading to vasoconstriction . This can influence cell signaling pathways and cellular metabolism, particularly in conditions of shock where vasodilation is a problem .

Molecular Mechanism

The molecular mechanism of action of terlipressin acetate involves its conversion to the active form, lypressin, and its interaction with vasopressin receptors . Lypressin binds to the V1 receptor, a G-protein coupled receptor, on vascular smooth muscle cells . This binding triggers a cascade of intracellular events, leading to the contraction of the smooth muscle cells and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terlipressin acetate have been observed to change over time. For instance, in a study involving patients with hepatorenal syndrome, the clearance of terlipressin increased with body weight, while the clearance of its active metabolite, lysine-vasopressin, was not affected by body weight .

Dosage Effects in Animal Models

The effects of terlipressin acetate have been studied in animal models at different dosages . In an infant animal model of asphyxial cardiac arrest, terlipressin was compared with adrenaline, and it was found that there was a non-significant trend towards better outcome when terlipressin was combined with adrenaline compared with the use of adrenaline or terlipressin alone .

Metabolic Pathways

Terlipressin acetate is involved in specific metabolic pathways in the body. It is metabolized by tissue peptidases to produce its active form, lypressin . Once formed, lypressin undergoes various peptidase-mediated metabolic pathways in body tissues .

Transport and Distribution

Given its role as a prodrug, it is likely that it is transported in the body to various tissues where it is metabolized to produce the active form, lypressin .

Subcellular Localization

The subcellular localization of terlipressin acetate is not explicitly known. Given that it is a prodrug that is metabolized to produce lypressin, it is likely that it is localized in the cells where these metabolic processes occur .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Terlipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to form the disulfide bonds. The final product is purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, terlipressin acetate is prepared by dissolving the active component in sterile water for injection, adjusting the pH with acetic acid, and then lyophilizing the solution to obtain the final product. The lyophilization process involves pre-freezing the solution at -30°C to -70°C, followed by primary and secondary drying to ensure the moisture content is below 3% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terlipressin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für seine Aktivierung und seinen Metabolismus im Körper .

Häufige Reagenzien und Bedingungen:

Oxidation: Terlipressin kann unter kontrollierten Bedingungen mit milden Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen in Gegenwart von Nukleophilen auftreten.

Hauptprodukte, die gebildet werden: Der primäre aktive Metabolit von Terlipressin ist Lysin-Vasopressin, das durch enzymatische Spaltung der Peptidkette entsteht .

Vergleich Mit ähnlichen Verbindungen

Terlipressin wird oft mit anderen Vasopressin-Analoga verglichen, wie z. B.:

Vasopressin: Das endogene Hormon mit kürzerer Halbwertszeit und geringerer Selektivität für den V1-Rezeptor.

Felypressin: Ein weiteres Vasopressin-Analogon, das als Vasokonstriktor in der Zahnmedizin eingesetzt wird.

Einzigartigkeit von Terlipressin: Die längere Halbwertszeit von Terlipressin und die erhöhte Selektivität für den V1-Rezeptor machen es besonders wirksam bei der Behandlung von Erkrankungen, die eine anhaltende Vasokonstriktion erfordern . Seine Prodrug-Natur, die sich in die aktive Form Lysin-Vasopressin umwandelt, trägt ebenfalls zu seinem einzigartigen pharmakologischen Profil bei .

Eigenschaften

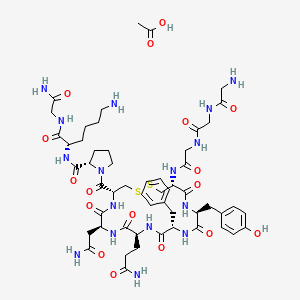

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFVFDPQEHRNTC-LWCZBKQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H82N16O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-96-6, 1884420-36-3 | |

| Record name | Terlipressin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin diacetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.